![molecular formula C18H28N2O2S B2772446 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 953259-71-7](/img/structure/B2772446.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group and a methyl group. The sulfonamide group would be linked to a piperidine ring, which is in turn linked to a cyclopentyl group.Chemical Reactions Analysis
Sulfonamides, such as this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as acids, forming salts with strong bases . They can also undergo hydrolysis under certain conditions .Scientific Research Applications
- Results : Many of these compounds exhibit superior cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116) compared to the reference drug sorafenib. Notably, compounds 14 and 15 demonstrate potent cytotoxicity against multiple cell lines .
- Further Research : Investigating its specific antimicrobial activity and potential mechanisms would be valuable .
- Application : Researchers could explore whether this compound exhibits similar properties, potentially aiding in managing inflammatory conditions or oxidative stress .
- Application : Investigating the compound’s impact on glucose metabolism, insulin sensitivity, or related pathways could provide insights into its potential therapeutic use .
- Application : Researchers might explore whether this compound exhibits neuroprotective properties, potentially aiding in the treatment or prevention of neurodegenerative disorders .
Cancer Treatment and CDK2 Inhibition
Antimicrobial Applications
Anti-Inflammatory and Antioxidant Properties
Diabetes and Metabolic Disorders
Neurodegenerative Diseases (e.g., Alzheimer’s)
Kinase Inhibitors Beyond CDK2
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQZKGDHGBXMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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